Lead malate

Description

Historical Context of Academic Inquiry into Lead Malate (B86768)

The study of lead compounds dates back to antiquity, with early uses in various applications. core.ac.ukosu.edu However, the specific academic investigation of lead malate is a more recent endeavor, emerging with the advancement of analytical techniques that allow for detailed characterization of coordination complexes. Initial interest in metal malates, including this compound, was often in the context of understanding the interactions between metal ions and organic acids. researchgate.net Early research likely focused on basic synthesis and characterization, laying the groundwork for more in-depth studies into its structure and properties. The broader history of lead research shows a trajectory from macroscopic use to microscopic and analytical investigation, a path that the study of this compound has likely followed. medigraphic.comnih.gov

Significance of this compound in Contemporary Chemical Sciences Research

In modern chemical research, this compound and its derivatives are recognized for their interesting structural features and potential applications.

Importance in Materials Science Research

The unique structural arrangements of this compound have implications for materials science. samaterials.com Specifically, lead-based materials are explored for applications in semiconductor devices and radiation shielding. samaterials.com Research has demonstrated the use of a this compound chelate complex in the precision synthesis of lead bromide perovskite quantum dots. researchsquare.comchemrxiv.org This controlled synthesis allows for the creation of structurally uniform nanocrystals with desirable photoluminescent properties, highlighting the potential of this compound as a precursor in the fabrication of advanced materials. researchsquare.comchemrxiv.org The thermal stability and decomposition patterns of metal malates are also of interest in materials science for understanding their behavior at elevated temperatures. researchgate.netscilit.com

Role in Analytical Chemistry Methodologies

In analytical chemistry, the interaction between lead ions and complexing agents like malate is relevant for the development of methods for lead detection and quantification. While direct analytical methods for lead often involve techniques like atomic absorption spectrometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS), the principles of complexation are fundamental. who.intoiv.int Understanding the formation and stability of this compound complexes can inform the design of selective extraction or separation procedures. Furthermore, the use of certified reference materials, which can include lead in various matrices, is crucial for validating these analytical methods. sigmaaldrich.com The development of chromatographic techniques for the separation of metal ions often relies on the differential formation of complexes with organic ligands. scielo.br

Overarching Methodological Approaches in this compound Investigation

The investigation of this compound employs a range of modern analytical and characterization techniques.

Synthesis and Crystallization: The synthesis of this compound typically involves the reaction of a soluble lead(II) salt with malic acid or a malate salt in an aqueous solution. chesci.com Single crystals suitable for X-ray diffraction can be grown using techniques like slow evaporation. chesci.com

Structural Analysis: Single-crystal X-ray diffraction is a primary tool for elucidating the precise three-dimensional arrangement of atoms in this compound crystals, providing information on bond lengths, bond angles, and coordination geometry. researchgate.netchesci.com Powder X-ray diffraction (XRD) is used to confirm the phase purity of the synthesized material. chesci.com

Spectroscopic Characterization: Fourier-transform infrared (FTIR) spectroscopy is employed to identify the functional groups present in the compound and to understand the coordination of the malate ligand to the lead ion. chesci.com

Thermal Analysis: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition pathway of this compound, providing information about its behavior at different temperatures. researchgate.net

Computational Modeling: Quantum-chemical modeling, such as density functional theory (DFT), can be used to investigate the electronic structure and bonding in this compound complexes, complementing experimental findings. researchgate.net

Chemical Compound Information

| Compound Name |

| This compound |

| Lead(II) |

| Malate |

| Lead bromide perovskite |

| Malic acid |

| Creatininium malate |

| Anilinium monohydrogen DL-malate |

| Ammonium (B1175870) malate |

| Rubidium bis-DL-malato borate |

| L-alanine DL-malic acid |

| Aluminium malate |

| Nitric acid |

| Ammonium dihydrogenophosphate |

| Lead(II) nitrate (B79036) |

| 2-(2-quinolinylazo)-4-methyl-1,3-dihydroxidebenzene |

| Pyrrolidine-acetic acid |

| Lead |

| Copper |

| Tin |

| Silver |

| Gold |

| Arsenic |

| Iron |

| Zinc |

| Cadmium |

| Mercury |

| Nickel |

| Antimony |

| Tellurium |

| Sulphur |

| Cobalt |

| Potassium chlorate |

| Potassium bisulphate |

| Hydrazine sulphate |

| Antimony trichloride |

| Aluminium |

| Starch |

| Iodine |

Physicochemical Properties of this compound

| Property | Value |

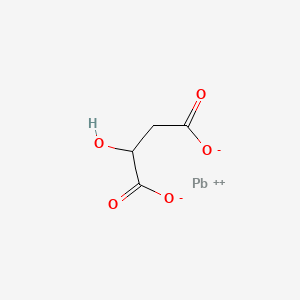

| Molecular Formula | C₄H₄O₅Pb |

| Molecular Weight | 339.272 g/mol chemsrc.com |

| Exact Mass | 339.98300 Da chemsrc.com |

| Boiling Point | 306.4ºC at 760 mmHg chemsrc.com |

| Flash Point | 153.4ºC chemsrc.com |

| CAS Number | 816-68-2 nih.gov |

| IUPAC Name | lead(2+);2-hydroxybutanedioate nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

816-68-2 |

|---|---|

Molecular Formula |

C4H4O5Pb |

Molecular Weight |

339 g/mol |

IUPAC Name |

2-hydroxybutanedioate;lead(2+) |

InChI |

InChI=1S/C4H6O5.Pb/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2 |

InChI Key |

AQVKIYUWIAJIOT-UHFFFAOYSA-L |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[Pb+2] |

Origin of Product |

United States |

Synthetic Routes and Mechanistic Pathways of Lead Malate Formation

Ligand Exchange Reactions and Kinetics

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one or more ligands in a complex are replaced by others. chemguide.co.uklibretexts.org For lead(II) malate (B86768), this process involves the displacement of the malate ligand, or other coordinated solvent molecules, by an incoming ligand. The kinetics of these reactions, which describe the rate and mechanism of the substitution, are crucial for understanding the complex's stability and reactivity in various chemical environments. nih.govsolubilityofthings.com

The mechanism of ligand substitution in metal complexes can generally be categorized as dissociative (D), associative (A), or interchange (I). libretexts.orgsolubilityofthings.com In a dissociative mechanism, a ligand first detaches from the metal center to form a lower-coordination intermediate, which is then attacked by the incoming ligand. solubilityofthings.com Conversely, an associative mechanism involves the initial formation of a higher-coordination intermediate by the incoming ligand, followed by the departure of the leaving group. libretexts.orgcbpbu.ac.in The interchange mechanism is a concerted process where the incoming ligand enters as the leaving ligand departs.

Several factors influence the rate of these exchange reactions:

Nature of the Metal Ion: The size and electronic structure of the lead(II) ion affect its lability.

Properties of the Entering and Leaving Ligands: The nucleophilicity of the incoming ligand and the stability of the bond between lead and the malate (the leaving group) are critical. solubilityofthings.com

Solvent Effects: The coordinating ability of the solvent can influence reaction pathways, potentially stabilizing intermediates or competing with the entering ligand. solubilityofthings.com

Kinetic studies provide quantitative data on these processes, such as rate constants and activation parameters, offering insight into the reaction mechanism. nih.gov While specific kinetic data for lead malate is not extensively documented in publicly available literature, an illustrative data set can be conceptualized for the substitution of the malate ligand by various common monodentate and bidentate ligands.

Table 1: Illustrative Kinetic Data for Ligand Exchange Reactions of this compound This table presents hypothetical data for educational purposes to illustrate the type of information gained from kinetic studies on ligand exchange reactions.

| Entering Ligand | Ligand Type | Hypothetical Rate Constant, k (M⁻¹s⁻¹) | Hypothetical Activation Energy, Eₐ (kJ/mol) |

| Chloride (Cl⁻) | Monodentate | 1.5 x 10² | 45 |

| Thiocyanate (SCN⁻) | Monodentate | 8.2 x 10³ | 32 |

| Ammonia (NH₃) | Monodentate | 3.0 x 10¹ | 55 |

| Ethylenediamine | Bidentate | 5.5 x 10⁴ | 28 |

| Glutathione | Bidentate/Tridentate | 1.2 x 10⁵ | 25 |

Surface Functionalization Techniques for this compound-Based Materials

Surface functionalization is a process that modifies the surface of a material to impart specific properties without altering the bulk composition. For materials based on this compound, this involves attaching new chemical species to the surface, which can enhance properties such as hydrophobicity, colloidal stability, or catalytic activity. unm.eduresearchgate.net The lead ions and the carboxylate or hydroxyl groups of the malate ligand at the material's surface serve as potential anchoring points for functionalization.

Several techniques could be employed for the surface modification of this compound materials:

Direct Metal Coordination: This strategy utilizes the available coordination sites on the surface lead(II) ions. Functional molecules containing donor atoms (e.g., nitrogen, oxygen, sulfur) can directly bind to these lead centers. unm.edu For example, long-chain alkyl thiols could be used to create a hydrophobic surface, or molecules with phenolic groups could coordinate strongly to the lead ions, forming a stable surface layer. unm.edu

Polymer Grafting: Polymer chains can be attached to the surface to introduce a wide range of functionalities. researchgate.net This can be achieved through a "grafting to" approach, where pre-formed polymer chains with reactive end-groups attach to the surface, or a "grafting from" approach, where polymerization is initiated from sites previously anchored to the surface. researchgate.net For instance, grafting poly(ethylene glycol) (PEG) could enhance the material's biocompatibility and aqueous dispersibility.

Self-Assembled Monolayers (SAMs): This technique involves the spontaneous organization of molecules containing a specific head group that binds to the surface and a tail group that dictates the new surface functionality. For a this compound surface, molecules with carboxylate or phosphonate head groups could anchor to the lead sites, while the tail group could be varied to control surface properties.

Table 2: Comparison of Potential Surface Functionalization Techniques for this compound Materials

| Technique | Mechanism | Potential Functional Groups | Expected Change in Surface Property |

| Direct Metal Coordination | Ligands with donor atoms (N, O, S) bind to surface Pb(II) ions. unm.edu | Thiols (-SH), Amines (-NH₂), Phenols (-OH), Carboxylates (-COOH) | Altered wettability, enhanced catalytic activity, specific molecular recognition. |

| Polymer Grafting ("Grafting From/To") | Covalent attachment of polymer chains to the surface. researchgate.net | Poly(ethylene glycol) (PEG), Polystyrene (PS), Poly(methyl methacrylate) (PMMA) mdpi.com | Increased hydrophilicity/hydrophobicity, improved colloidal stability, steric hindrance. |

| Self-Assembled Monolayers (SAMs) | Spontaneous chemisorption and organization of functional molecules. | Alkanethiols, Carboxylic Acids, Phosphonic Acids | Precise control over surface energy, introduction of bioactive moieties, enhanced corrosion resistance. |

Advanced Structural Elucidation and Characterization Methodologies for Lead Malate

Diffraction-Based Structural Analysis

Diffraction methods are indispensable for determining the atomic arrangement within crystalline solids. By analyzing the way X-rays or electrons are scattered by the electron clouds of atoms arranged in a periodic lattice, a detailed three-dimensional model of the molecule can be constructed.

Single-Crystal X-ray Diffraction Studies

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for the absolute structure determination of crystalline materials. rsc.org This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and the elucidation of the coordination environment of the lead (Pb²⁺) ion by the malate (B86768) ligand.

In a typical SCXRD experiment, a high-quality single crystal of lead malate is exposed to a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the unit cell parameters—the fundamental repeating block of the crystal—and the space group, which describes the symmetry elements of the crystal. For instance, studies on similar metal-malate complexes, such as creatininium malate, have revealed a monoclinic system with a P2₁/c space group. chesci.com A hypothetical structural analysis of this compound would yield similar detailed data, defining the geometry and connectivity of the atoms. The refinement of the crystal structure provides a detailed picture of how the carboxylate and hydroxyl functional groups of the malate molecule coordinate to the lead center, whether in a monodentate, bidentate, or bridging fashion.

Table 1: Representative Crystallographic Data from a Single-Crystal XRD Analysis (Note: This table is illustrative of typical data obtained from an SCXRD experiment, as specific data for this compound is not available in the cited sources.)

| Parameter | Example Value | Description |

| Chemical Formula | C₄H₄O₅Pb | The elemental composition of the compound. |

| Crystal System | Monoclinic | The crystal system describing the shape of the unit cell. |

| Space Group | P2₁/c | The set of symmetry operations applicable to the unit cell. |

| a (Å) | 12.98 | Length of the 'a' axis of the unit cell. |

| b (Å) | 9.30 | Length of the 'b' axis of the unit cell. |

| c (Å) | 15.68 | Length of the 'c' axis of the unit cell. |

| β (°) | 111.06 | The angle of the 'β' axis of the unit cell. |

| Volume (ų) | 1765.4 | The total volume of the unit cell. |

| Z | 4 | The number of formula units per unit cell. |

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to analyze polycrystalline samples, making it ideal for routine phase identification and the assessment of bulk sample purity. creative-biostructure.com Unlike SCXRD, which requires a perfect single crystal, PXRD can be performed on finely ground powder. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. imrtest.com

For this compound, the experimental PXRD pattern of a synthesized batch would be compared against a pattern simulated from its known single-crystal structure data. ncl.ac.uk A perfect match between the experimental and simulated patterns confirms the phase identity and indicates a high degree of purity. The presence of additional peaks would signify impurities or the existence of different crystalline forms (polymorphs). ncl.ac.ukamericanpharmaceuticalreview.com The sharpness and low background of the diffraction peaks also provide an indication of the material's crystallinity. chesci.com

Table 2: Example of Indexed Powder XRD Peaks for a Crystalline Malate Compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

| 14.5 | 6.10 | 45 | (200) |

| 19.8 | 4.48 | 100 | (202) |

| 25.2 | 3.53 | 60 | (122) |

| 29.2 | 3.05 | 85 | (400) |

| 35.6 | 2.52 | 50 | (412) |

Electron Diffraction Techniques for Nanostructure Elucidation

When this compound is synthesized in the form of nanocrystals, nanorods, or thin films, electron diffraction becomes a crucial characterization tool. nih.gov Due to the strong interaction of electrons with matter, diffraction patterns can be obtained from extremely small quantities of material, even from a single nanoparticle. mdpi.com

Selected Area Electron Diffraction (SAED), a technique available in transmission electron microscopes (TEM), can be used to obtain a diffraction pattern from a specific region of the sample. This pattern provides information about the crystal structure and orientation of the nanocrystals. For nanocrystalline powders, electron powder diffraction can be performed. nih.gov The analysis of the diffraction ring patterns can yield lattice parameters, which can be compared with X-ray diffraction data to confirm the material's identity at the nanoscale. These techniques are particularly valuable for detecting structural variations or defects within nanostructured materials that may not be apparent in bulk analysis. nih.govmdpi.com

Spectroscopic Characterization Techniques

Spectroscopic methods probe the energy levels within a molecule, which are influenced by its atomic composition, bonding, and chemical environment. These techniques are highly complementary to diffraction methods for a full structural characterization.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Coordination Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups and probe how they are affected by coordination to a metal center. ksu.edu.sad-nb.info The techniques are complementary: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. ksu.edu.sa

In a this compound complex, the malate ligand contains carboxylate (COO⁻) and hydroxyl (-OH) groups. The coordination of these groups to the Pb²⁺ ion alters the bond strengths and, consequently, the frequencies at which they vibrate.

FTIR Spectroscopy : The FTIR spectrum of free malic acid shows a characteristic C=O stretching vibration for the carboxylic acid group (~1700 cm⁻¹). Upon deprotonation and coordination to lead, this band is replaced by two new bands: an asymmetric stretching vibration (νₐₛ(COO⁻)) and a symmetric stretching vibration (νₛ(COO⁻)), typically in the ranges of 1650-1590 cm⁻¹ and 1440-1360 cm⁻¹, respectively. chesci.com The separation between these two frequencies (Δν) can provide insight into the coordination mode of the carboxylate group.

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds, making it useful for studying the C-C backbone of the malate ligand and the Pb-O bonds. ksu.edu.sa

By analyzing the shifts in vibrational frequencies compared to the free ligand, the specific binding sites and the nature of the lead-malate coordination can be inferred. researchgate.netresearchgate.net

Table 3: Typical Vibrational Band Assignments for a Metal-Malate Complex

| Wavenumber (cm⁻¹) | Assignment | Technique | Implication |

| ~3400 | O-H stretch (hydroxyl) | FTIR/Raman | Shift indicates coordination of the hydroxyl group. |

| ~2950 | C-H stretch | FTIR/Raman | Generally unaffected by coordination. |

| ~1610 | Asymmetric COO⁻ stretch | FTIR/Raman | Confirms deprotonation and coordination of carboxylate. |

| ~1400 | Symmetric COO⁻ stretch | FTIR/Raman | The Δν value helps determine the coordination mode. |

| < 600 | Pb-O stretch | Raman | Direct evidence of the metal-ligand bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Lead and Malate Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms in a molecule. rsc.orgwikipedia.org It is based on the magnetic properties of atomic nuclei with a non-zero spin, such as ¹H, ¹³C, and ²⁰⁷Pb. wikipedia.orgwiley-vch.de

For this compound, ¹H and ¹³C NMR spectra can be used to characterize the malate ligand. When the malate anion coordinates to the diamagnetic Pb²⁺ ion, the electron density around the malate nuclei is perturbed, leading to changes in their chemical shifts compared to the free anion. researchgate.net The magnitude of these shifts can provide information about the proximity of each proton and carbon to the lead center.

Table 4: Hypothetical NMR Chemical Shifts (δ) for Free vs. Coordinated Malate (Note: Values are illustrative and depend on the solvent and specific coordination geometry.)

| Nucleus | Atom Position | Free Malate (ppm) | Coordinated Malate (ppm) |

| ¹H | Hα (on C2) | ~4.1 | Shifted (e.g., ~4.3) |

| ¹H | Hβ (on C3) | ~2.5, ~2.7 | Shifted (e.g., ~2.6, ~2.8) |

| ¹³C | C1 (carboxylate) | ~180 | Shifted |

| ¹³C | C2 (CH-OH) | ~70 | Shifted |

| ¹³C | C3 (CH₂) | ~45 | Shifted |

| ¹³C | C4 (carboxylate) | ~182 | Shifted |

| ²⁰⁷Pb | Pb²⁺ | - | Dependent on coordination sphere |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. acs.orgresearchgate.net The analysis is conducted by irradiating the this compound sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the surface. acs.orgeag.com

For this compound (C₄H₄O₅Pb), an XPS survey scan would be performed to identify the presence of lead (Pb), oxygen (O), and carbon (C). researchgate.net High-resolution scans of the specific peaks for each element would then provide detailed information about their chemical states.

The Pb 4f spectrum is crucial for determining the oxidation state of lead. It is expected to show a doublet (Pb 4f₇/₂ and Pb 4f₅/₂) characteristic of Pb(II). The binding energy for Pb(II) in an oxygen-rich environment, such as in coordination with carboxylate and hydroxyl groups, would be distinct from metallic lead (Pb⁰) or Pb(IV). For instance, the binding energy for Pb 4f₇/₂ in lead oxides ranges from approximately 137.8 eV to 138.4 eV. bg.ac.rs Analysis of the C 1s and O 1s spectra would further confirm the coordination environment. The C 1s spectrum can be deconvoluted to identify carbons in different functional groups: C-C/C-H, C-O (from the hydroxyl group), and O-C=O (from the carboxylate groups). Similarly, the O 1s spectrum would distinguish between oxygen in the hydroxyl (-OH) and carboxylate (-COO⁻) groups bonded to the lead ion. This detailed surface chemical information is vital for confirming the formation of the this compound complex. acs.org

Table 1: Expected XPS Binding Energies for this compound

| Element | Orbital | Expected Binding Energy (eV) | Information Gleaned |

|---|---|---|---|

| Lead (Pb) | 4f₇/₂ | ~138.0 - 139.0 | Confirms Pb(II) oxidation state, indicating ionic bonding with malate. |

| Carbon (C) | 1s | ~285.0 (C-C, C-H)~286.5 (C-O)~288.5 (O-C=O) | Confirms the presence of the malate ligand's carbon backbone and functional groups. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. scirp.org For this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be employed to generate ions of the complex with minimal fragmentation, allowing for the determination of its molecular weight. researchgate.net The resulting mass spectrum plots the relative abundance of ions against their m/z ratio. scirp.org

The molecular ion of this compound would be observed, confirming the compound's molecular weight. Given the isotopic distribution of lead, the molecular ion peak would appear as a characteristic cluster of peaks. uobaghdad.edu.iq In addition to the molecular ion, MS can induce fragmentation of the molecule, providing valuable structural information. researchgate.netuobaghdad.edu.iq The fragmentation pattern of this compound would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group or carbon dioxide (CO₂) from the carboxyl groups. A characteristic fragmentation might also involve the loss of the entire malic acid moiety. acs.orgnih.gov Studies on other lead-ligand complexes, such as those with cysteine or glutathione, demonstrate the utility of ESI-MS in identifying the stoichiometry of the complexes formed in solution, for example, by identifying peaks corresponding to [Pb(ligand)] and [Pb(ligand)₂] species. nih.govresearchgate.net

Table 2: Predicted Mass Spectrometry Data for Lead(II) Malate

| Ion Species | Predicted m/z (for ²⁰⁸Pb isotope) | Interpretation |

|---|---|---|

| [Pb(C₄H₄O₅) + H]⁺ | 341.0 | Protonated molecular ion of the 1:1 complex. |

| [Pb(C₄H₄O₅)]⁺• | 340.0 | Radical cation (molecular ion) of the 1:1 complex. |

| [Pb(C₄H₃O₄)]⁺ | 323.0 | Fragment from the loss of a water molecule (H₂O). |

| [Pb(C₃H₄O₃)]⁺ | 296.0 | Fragment from the loss of a carbon dioxide molecule (CO₂). |

UV-Vis and Laser Fluorescence Spectroscopy for Complex Speciation

UV-Visible (UV-Vis) and laser fluorescence spectroscopy are used to study the formation and stability of metal complexes in solution. researchsquare.com The complexation of a metal ion like Pb(II) with a ligand such as malate leads to changes in the electronic structure, which can be monitored by observing shifts in the absorption or emission spectra. ijcrar.comscholarsresearchlibrary.comjocpr.com

In a typical UV-Vis experiment, the absorption spectrum of a lead salt solution would be compared to the spectrum of the solution after the addition of malic acid. The formation of a this compound complex is indicated by a shift in the wavelength of maximum absorbance (λ_max). ijcrar.comresearchgate.net By systematically varying the molar ratio of lead to malate (e.g., in a Job's plot) while monitoring the absorbance, the stoichiometry of the complex (e.g., 1:1 or 1:2 Pb:malate) can be determined. ijcrar.com Similar studies on other metal-malate systems have successfully identified multiple complex species in solution. nih.gov

Furthermore, these spectrophotometric data can be used to calculate the stability constants (β) of the formed complexes, which quantify the strength of the interaction between the lead ion and the malate ligand. nih.govresearchgate.netchemguide.co.uk Time-resolved laser fluorescence spectroscopy (TRLFS), while more commonly applied to fluorescent ions, can provide further insights into the speciation and coordination environment of the metal ion in the complex. chemguide.co.uk

Table 3: Spectroscopic Data for this compound Complex Formation

| Parameter | Method | Finding | Significance |

|---|---|---|---|

| Stoichiometry | UV-Vis (Mole-Ratio or Job's Plot) | Determination of n in [Pb(malate)ₙ]²⁻²ⁿ | Reveals the ratio in which lead and malate combine (e.g., 1:1, 1:2). ijcrar.com |

| Wavelength Shift (Δλ_max) | UV-Vis Spectroscopy | Shift in λ_max upon addition of malate to Pb(II) solution. researchgate.net | Confirms the formation of a new chemical species (the complex). |

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Coordination Environment

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for determining the local atomic structure around a specific element in a material, regardless of its physical state. researchgate.nethyomen.org For this compound, EXAFS analysis at the Pb L₃-edge provides precise information about the immediate coordination environment of the lead(II) ion. osti.gov

The technique measures the fine structure in the X-ray absorption coefficient above an absorption edge. frontiersin.org Analysis of the EXAFS signal can determine the type of neighboring atoms, their distance from the central lead atom (bond length), and the number of these neighbors (coordination number). researchgate.nethyomen.org

In the case of this compound, EXAFS would be used to probe the interactions between the Pb(II) center and the oxygen atoms of the malate ligand's carboxylate and hydroxyl groups. Based on studies of similar complexes, such as zinc malate, it is expected that the malate acts as a multidentate ligand. princeton.edu EXAFS analysis of aqueous zinc-malate, for instance, revealed that Zn is coordinated to six oxygen atoms. princeton.edu A similar study on lead(II)-cysteine complexes successfully determined the Pb-S and Pb-(N/O) bond distances. nih.gov For this compound, EXAFS would provide the precise Pb-O bond lengths and the coordination number, confirming the chelation mode of the malate ligand.

Table 4: Anticipated EXAFS Parameters for the Lead(II) Coordination Sphere in this compound

| Parameter | Expected Value | Information Provided |

|---|---|---|

| Absorber Atom | Lead (Pb) | The central atom being probed. |

| Backscattering Atom | Oxygen (O) | The atoms in the first coordination shell. |

| Coordination Number (N) | 4 - 6 | The number of oxygen atoms directly bonded to the lead ion. |

| Pb-O Bond Distance (R) | ~2.3 - 2.6 Å | The average distance between the lead ion and the coordinating oxygen atoms. nih.gov |

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. conicet.gov.ar The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. conicet.gov.ar For solid this compound, SEM is an essential tool for characterizing its morphology.

SEM analysis provides high-resolution images that reveal the shape, size, and surface texture of this compound particles. hyomen.orginnovareacademics.in Researchers can determine whether the particles are crystalline with well-defined facets, amorphous, or aggregated. researchgate.netconicet.gov.ar By analyzing a large number of particles, a particle size distribution can be obtained. This is critical for understanding the material's physical properties, such as its solubility and reactivity. The sample is typically mounted on a stub and coated with a thin layer of a conductive material, like gold or chromium, to prevent charging from the electron beam. conicet.gov.arinnovareacademics.in In some cases, SEM is coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), which can perform elemental analysis on the sample's surface to confirm the distribution of lead across the particles. hyomen.org

Table 5: Morphological Characteristics of this compound Determinable by SEM

| Characteristic | Description | Importance |

|---|---|---|

| Particle Shape | Describes the geometric form of the particles (e.g., cubic, spherical, irregular). | Influences packing, flowability, and surface area. |

| Particle Size | The average diameter or dimensions of the particles, often presented as a distribution. innovareacademics.in | Affects dissolution rate, bioavailability, and chemical reactivity. |

| Surface Topography | The texture of the particle surface (e.g., smooth, rough, porous). hyomen.org | Impacts surface area and interaction with the surrounding environment. |

| Aggregation State | Whether primary particles exist individually or are clustered together as agglomerates. hyomen.org | Influences bulk density and handling properties. |

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Characterization

Transmission Electron Microscopy (TEM) offers significantly higher resolution and magnification than SEM, making it ideal for the characterization of nanomaterials and the internal structure of particles. numberanalytics.comresearchgate.net In TEM, a beam of electrons is transmitted through an ultra-thin sample, and the interactions are used to form an image. numberanalytics.com

For this compound, TEM can reveal nanoscale features that are not visible with SEM. This includes the precise morphology of nanoparticles, the presence of crystal lattice fringes, and any structural defects. numberanalytics.com A study involving a "this compound chelate complex" as a precursor for quantum dots utilized electron microscopy to reveal the structure of the resulting nanoparticles at angstrom-level resolution. researchsquare.comchemrxiv.org In-situ TEM can even be used to observe the growth of lead-containing nanostructures, such as dendrites, in real-time from solution. nih.gov

A key capability of TEM is Selected Area Electron Diffraction (SAED). By focusing the electron beam on a single particle, a diffraction pattern can be generated. This pattern serves as a fingerprint for the material's crystal structure, allowing for the confirmation of the crystalline nature of this compound and the determination of its lattice parameters. nih.gov

Table 6: Nanostructural Properties of this compound Analyzed by TEM

| Property | Analytical Method | Information Obtained |

|---|---|---|

| Nanoparticle Morphology | High-Resolution TEM Imaging | Visualization of particle shape and size at the nanoscale (<100 nm). numberanalytics.com |

| Crystallinity | Lattice Fringe Imaging / SAED | Direct visualization of atomic planes and generation of diffraction patterns to confirm crystal structure. nih.gov |

| Internal Structure | Bright-Field/Dark-Field Imaging | Identification of internal defects, grain boundaries, or core-shell structures. |

| Compositional Analysis | TEM-EDS/EELS | Elemental mapping at the nanoscale to verify the composition of individual nanoparticles. nih.gov |

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography at the nanoscale. azooptics.com The technique operates by scanning a sharp tip, located at the free end of a cantilever, over the sample surface. wikipedia.org Interactions between the tip and the sample surface cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodiode. wikipedia.orgeag.com By maintaining a constant tip-sample interaction (either a constant force in contact mode or a constant oscillation amplitude in tapping mode), the feedback loop that adjusts the vertical position of the scanner generates a topographical map of the surface. wikipedia.orgeag.com

In the context of this compound, which can form coordination polymers, AFM is instrumental in elucidating the surface morphology, crystal growth patterns, and the presence of defects. oxinst.comrsc.org Researchers can visualize the arrangement of this compound crystals, determine their size and shape, and assess surface roughness with angstrom-level precision. eag.com For instance, AFM can reveal whether this compound forms as well-defined single crystals, polycrystalline aggregates, or amorphous films. azooptics.com

Furthermore, advanced AFM modes can probe local mechanical and electronic properties. ntmdt-si.com Techniques such as Phase Imaging can differentiate between regions of varying composition or crystallinity on the this compound surface. Force spectroscopy, where the cantilever is moved towards and away from the surface to measure force-distance curves, can provide insights into local adhesion and elasticity. researchgate.netnih.gov This is particularly relevant for understanding how this compound interacts with other materials at the nanoscale. While direct AFM studies on this compound are not extensively reported, the analysis of similar coordination polymers demonstrates the potential of AFM to reveal detailed surface characteristics. chemistryviews.orgrsc.org

Below is a hypothetical data table representing typical information that could be obtained from an AFM analysis of a this compound thin film.

Table 1: Representative AFM Data for a this compound Surface

| Parameter | Value | Description |

| Scan Size | 5 µm x 5 µm | The area of the sample surface imaged. |

| Imaging Mode | Tapping Mode | Minimizes surface damage, suitable for delicate crystal structures. |

| Root Mean Square (RMS) Roughness | 2.5 nm | A measure of the surface roughness over the scanned area. |

| Average Crystal Height | 50 nm | The average height of the crystalline features observed. |

| Lateral Crystal Dimensions | 100-300 nm | The range of widths of the crystalline features. |

| Surface Feature | Elongated, needle-like crystals | Describes the observed morphology of the this compound. |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. These methods are crucial for characterizing the thermal stability, decomposition behavior, and phase transitions of materials like this compound.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. openaccessjournals.comxrfscientific.com The resulting data is presented as a TGA curve, where mass is plotted against temperature. The derivative of this curve (DTG curve) shows the rate of mass change and helps in identifying the temperatures at which the most significant mass loss occurs. alfa-chemistry.com

For this compound, TGA is employed to determine its thermal stability and to elucidate its decomposition pathway. researchgate.net When a sample of this compound is heated, it will undergo a series of mass loss events corresponding to the removal of water molecules (if hydrated), the decomposition of the malate ligand, and the final conversion to a stable lead oxide or metallic lead. tandfonline.com By analyzing the temperature ranges and the percentage of mass loss at each step, one can infer the stoichiometry of the decomposition reactions. openaccessjournals.com For example, an initial weight loss at lower temperatures (around 100-200°C) typically corresponds to the loss of water of hydration. Subsequent, more significant weight loss at higher temperatures indicates the breakdown of the organic malate component. The final residual mass can help identify the resulting lead compound. abo.fi

The atmosphere in which the analysis is performed (e.g., inert like nitrogen or oxidative like air) can significantly influence the decomposition products. osti.gov TGA, especially when coupled with techniques like mass spectrometry (TGA-MS) to analyze the evolved gases, provides a comprehensive understanding of the thermal decomposition of this compound. openaccessjournals.com

Below is an illustrative TGA data table for the thermal decomposition of a hypothetical hydrated this compound sample in an inert atmosphere.

Table 2: Illustrative TGA Data for this compound Decomposition

| Temperature Range (°C) | Mass Loss (%) | Corresponding Species Lost | Proposed Decomposition Step |

| 100 - 180 | ~5% | H₂O | Dehydration of hydrated this compound. |

| 250 - 400 | ~35% | C₄H₄O₅ fragments | Decomposition of the malate ligand. |

| > 400 | - | - | Formation of stable lead oxide residue. |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is used to detect and quantify the energy changes associated with physical and chemical transformations, such as phase transitions, melting, crystallization, and decomposition. cuni.czmdpi.com The output, a DSC thermogram, shows heat flow versus temperature, with peaks indicating exothermic (heat releasing) or endothermic (heat absorbing) events. nih.gov

In the study of this compound, DSC provides valuable information about its thermal behavior. Endothermic peaks can indicate melting points, solid-solid phase transitions, or the energy required for dehydration. nih.gov Exothermic peaks often correspond to crystallization or decomposition processes. nih.gov For instance, a sharp endothermic peak would signify the melting temperature of crystalline this compound. The temperature and enthalpy of this transition are key characteristics of the compound.

By comparing TGA and DSC data, a more complete picture of the thermal events can be constructed. uah.edu For example, a mass loss in the TGA curve occurring at the same temperature as an endothermic peak in the DSC curve would confirm a dehydration or decomposition event and allow for the calculation of the enthalpy of that process. researchgate.net The absence of a melting peak before decomposition in the DSC thermogram would suggest that this compound decomposes before it melts.

The following table provides hypothetical DSC data for this compound, complementing the TGA findings.

Table 3: Hypothetical DSC Data for this compound

| Temperature (°C) | Peak Type | Enthalpy Change (ΔH) (J/g) | Associated Thermal Event |

| 150 | Endothermic | 120 | Dehydration |

| 280 | Exothermic | -250 | Onset of oxidative decomposition |

| 350 | Endothermic | 80 | Phase transition of decomposition product |

Theoretical and Computational Investigations of Lead Malate

Electronic Structure Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For lead malate (B86768), DFT calculations would be instrumental in understanding the nature of the bonding between the lead(II) ion and the malate ligand. These studies could elucidate the coordination environment of the lead ion, determining whether the malate acts as a bidentate or tridentate ligand through its carboxylate and hydroxyl groups.

A hypothetical DFT study on lead malate would likely involve the optimization of its molecular geometry to find the most stable arrangement of atoms. From this optimized structure, various properties could be calculated. The strength and nature of the Pb-O bonds could be analyzed through techniques like Natural Bond Orbital (NBO) analysis, which provides insights into charge transfer and orbital interactions between the metal and the ligand.

Furthermore, DFT calculations could predict spectroscopic properties. For instance, the vibrational frequencies of this compound could be computed and compared with experimental infrared (IR) and Raman spectra to validate the theoretical model. The calculated frequencies would correspond to specific vibrational modes of the molecule, such as the stretching and bending of the carboxylate groups coordinated to the lead ion. Electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, could also be determined, providing insights into the compound's reactivity and potential electronic transitions.

A study on metal complexes with malate anions, though not involving lead, has shown that the coordination of a metal ion can stabilize the deprotonated form of the malate ligand. researchgate.net This suggests that in this compound, a similar charge transfer and stabilization mechanism would be at play.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value/Information |

|---|---|

| Coordination Number | Likely 2 or 3, involving carboxylate and hydroxyl groups. |

| Pb-O Bond Distances | Expected to be in the range of 2.4 - 2.7 Å. |

| Binding Energy | A negative value, indicating a stable complex. |

| HOMO-LUMO Gap | Would provide information on electronic stability and reactivity. |

| Vibrational Frequencies | Predictions for C=O, C-O, and Pb-O stretching modes. |

This table is illustrative and not based on published experimental or computational data for this compound.

Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, could provide a more rigorous understanding of the electronic structure of this compound. Methods such as Hartree-Fock (HF) theory, followed by post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would offer a higher level of accuracy for the calculated properties.

These calculations would be particularly useful for determining a precise value for the binding energy of the this compound complex and for obtaining highly accurate geometric parameters. While computationally more demanding than DFT, ab initio methods would serve as a benchmark for the results obtained from DFT and other less computationally intensive methods. A study on the hydration of the lead(II) ion has demonstrated the utility of ab initio methods in describing the interaction of lead with oxygen-containing ligands. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations could be employed to study the behavior of a large number of this compound molecules over time, providing insights into its bulk properties. To investigate intermolecular interactions and crystal packing, MD simulations would start from a hypothetical or experimentally determined crystal lattice. The simulations would reveal how individual this compound units interact with each other through forces such as van der Waals interactions and hydrogen bonding, if applicable.

These simulations could predict the most stable crystal packing arrangement and calculate properties like the lattice energy, which is a measure of the stability of the crystal structure. Understanding the crystal packing is crucial as it influences the material's physical properties, such as its density and mechanical stability. While no specific MD simulations on this compound's crystal structure are available, general methodologies for simulating molecular crystals are well-established. nih.gov

MD simulations are also a powerful tool for studying the behavior of this compound in a solvent, such as water. These simulations would model a single this compound molecule or a small cluster surrounded by a large number of solvent molecules. The simulations would track the movement of all atoms over time, revealing how the solvent molecules arrange themselves around the this compound complex in a process known as solvation.

From these simulations, the solvation free energy could be calculated, which is a measure of the energetic favorability of dissolving the compound in a particular solvent. The dynamics of the solvent molecules in the first solvation shell—those directly interacting with the this compound—could also be analyzed to understand the strength of the solute-solvent interactions. For instance, the residence time of water molecules around the lead ion and the malate ligand could be determined. Such studies have been performed for various ions in aqueous solutions, providing a framework for how a similar study on this compound could be conducted. nih.gov

Spectroscopic Property Prediction from Theoretical Models

As mentioned in the DFT section, theoretical models can be used to predict various spectroscopic properties of this compound. The vibrational frequencies calculated from DFT can be used to generate a theoretical infrared (IR) spectrum. This theoretical spectrum can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations.

In addition to vibrational spectra, theoretical models can predict electronic absorption spectra. Time-dependent DFT (TD-DFT) is a common method used to calculate the energies of electronic transitions. These calculations would provide the wavelengths at which this compound is expected to absorb light, corresponding to the promotion of an electron from an occupied molecular orbital to an unoccupied one. Such theoretical predictions are invaluable for interpreting experimental spectroscopic data and gaining a deeper understanding of the electronic structure of the molecule.

Computational Modeling of this compound within Larger Chemical Systems

The explicit computational modeling of the this compound complex, particularly within the larger chemical systems where it serves as a crucial precursor, is a nuanced area of scientific inquiry. While direct and extensive computational studies focused exclusively on the this compound chelate are not widely documented in existing literature, a significant body of theoretical work on related systems provides a robust framework for understanding its behavior. Computational techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are instrumental in elucidating the structural, thermodynamic, and kinetic aspects of this compound's role in the formation of advanced materials like lead-based perovskite quantum dots.

Research into the synthesis of perovskite nanocrystals often highlights the importance of precursor chemistry, where this compound acts as a stabilizing and reactivity-modulating agent. rsc.orgmdpi.com Computational models are essential for understanding the initial stages of nucleation and growth, which are governed by the interactions between the lead source, ligands, and the solvent environment. northwestern.eduresearchgate.net

Modeling this compound Chelation and Stability

Quantum chemical calculations, primarily using DFT, are a powerful tool for investigating the coordination chemistry of lead(II) with the malate ligand. Malic acid, an α-hydroxy dicarboxylic acid, can coordinate with metal ions through its carboxylate and hydroxyl groups. Studies on other metal-malate complexes suggest that malate can act as a tridentate ligand, forming stable chelate rings. nih.gov DFT calculations can predict the most stable coordination geometries, bond lengths, and angles for the this compound complex.

Furthermore, these calculations can provide thermodynamic data, such as the Gibbs free energy of formation (ΔG), enthalpy (ΔH), and entropy (ΔS), which are critical for understanding the stability of the this compound complex in solution. researchgate.net While specific thermodynamic stability constants for this compound derived from computational studies are scarce, theoretical frameworks exist for their accurate prediction. rsc.org

Below is a representative table outlining the typical computational parameters used in DFT studies of metal-carboxylate complexes, which would be applicable to this compound.

| Computational Parameter | Typical Value/Method | Purpose |

| Functional | B3LYP, M06, PBE0 | To approximate the exchange-correlation energy in DFT. |

| Basis Set | 6-31G(d,p), def2-TZVP | To describe the atomic orbitals of the constituent atoms. |

| Solvent Model | Polarizable Continuum Model (PCM) | To simulate the effect of the solvent on the complex. |

| Dispersion Correction | DFT-D3 | To account for van der Waals interactions. |

Simulating this compound in Perovskite Precursor Solutions

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of the this compound complex within a larger chemical system, such as a perovskite precursor solution. These solutions are often complex mixtures containing lead sources, halide salts, long-chain surfactants like oleylamine, and polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO). rsc.org

MD simulations can track the trajectories of individual atoms and molecules over time, providing insights into:

The solvation structure of the this compound complex in DMSO or other solvents.

The interaction of this compound with other precursor species, such as halide ions and oleylammonium cations.

The initial aggregation and nucleation events that lead to the formation of perovskite nanocrystals. northwestern.eduresearchgate.net

The development of accurate force fields is crucial for the reliability of MD simulations. While specific force field parameters for this compound may not be readily available, parameters for lead(II) ions and carboxylate ligands can be adapted from existing literature. northwestern.edu

The following table summarizes key outputs from hypothetical MD simulations of a this compound-containing perovskite precursor solution.

| Simulation Output | Description | Significance |

| Radial Distribution Function (g(r)) | Describes the probability of finding a particle at a distance r from a reference particle. | Reveals the solvation shell structure around the lead(II) ion and its coordination with malate and solvent molecules. |

| Mean Squared Displacement (MSD) | Measures the average distance a particle travels over time. | Used to calculate the diffusion coefficients of species in the precursor solution. |

| Coordination Number | The average number of nearest neighbors to a central atom. | Determines the coordination environment of the lead(II) ion within the complex and its interactions with the solvent. |

Advanced Reactivity Studies and Mechanistic Pathways of Lead Malate Transformations

Chemical Transformations of Lead Malate (B86768) in Solution

The behavior of lead malate in an aqueous environment is dictated by complex equilibria involving the malate ligand and the lead(II) ion.

The stability of this compound complexes in solution is a critical factor in their reactivity. The malate anion can act as a bidentate ligand, forming a chelate ring with the lead(II) ion. This chelation contributes to the stability of the complex, a phenomenon known as the chelate effect, which results in a more favorable entropy change compared to the coordination of monodentate ligands. libretexts.org The interaction is not static; this compound participates in ligand exchange reactions where the malate ligand can be substituted by other ligands present in the solution.

The kinetics of these exchange reactions can follow either a dissociative or an associative mechanism. nih.gov In a dissociative pathway, the malate ligand first detaches from the lead ion, forming a short-lived intermediate, which is then attacked by the incoming ligand. In an associative mechanism, the incoming ligand first coordinates to the lead center, forming a higher-coordination intermediate, from which the malate ligand then departs. The specific pathway is influenced by factors such as the nature of the solvent and the electronic and steric properties of the participating ligands.

Research into the adsorption of lead(II) ions by malate-intercalated layered double hydroxides (LDH) has provided insights into the kinetics of these interactions. researchgate.net The rapid establishment of equilibrium in these systems suggests that the ligand exchange processes are relatively fast. researchgate.net Thermodynamic studies of such systems have shown that the adsorption process, which involves the formation of lead-malate surface complexes, is spontaneous and endothermic. researchgate.net

| Parameter | Description | Significance in this compound Reactivity |

| Ligand Exchange | The substitution of the malate ligand by another ligand in the coordination sphere of the lead(II) ion. | Influences the fate and transport of lead in environments containing various potential ligands. |

| Kinetics | The study of the rate of ligand exchange reactions. | Determines how quickly this compound will react with other species in solution. |

| Thermodynamics | The study of the energy changes and stability of the resulting complexes. | Dictates the position of the equilibrium in ligand exchange reactions and the stability of the formed lead complexes. |

| Chelate Effect | The enhanced stability of a complex formed by a multidentate ligand compared to a complex with monodentate ligands. libretexts.org | Contributes to the relatively high stability of the this compound complex. |

In aqueous solutions, lead(II) ions are subject to hydrolysis, a reaction with water molecules that results in the formation of various hydroxo-complexes, such as [Pb(OH)]⁺, [Pb₃(OH)₄]²⁺, and [Pb₄(OH)₄]⁴⁺. nih.govrsc.org These hydrolysis reactions compete with the complexation of lead by malate. The extent of hydrolysis is highly dependent on the pH of the solution. nih.gov

The speciation of lead in the presence of malate is therefore a function of both pH and the concentration of the malate ligand. At lower pH, the protonated forms of malic acid may be involved in complexation, while at higher pH, mixed-ligand complexes containing both malate and hydroxide (B78521) ions can form. The formation constants for various lead hydroxo species have been determined, providing a basis for predicting the predominant lead species under different pH conditions. nih.govcost-nectar.eu

The medium in which these reactions occur also plays a significant role. The presence of other ions can influence the complexation equilibria. For instance, studies conducted in nitrate (B79036) media show different results compared to those in perchlorate (B79767) media, which can be attributed to the complexation of lead(II) with nitrate ions. nih.gov

Solid-State Reactivity and Phase Transformations

The reactions of solid this compound are primarily driven by thermal energy and interactions with the surrounding atmosphere.

When subjected to heat, this compound undergoes thermal decomposition. The process and the final products are influenced by the surrounding atmosphere. Studies on similar metal carboxylates, such as lead formate, indicate that decomposition leads to the formation of lead oxide. researchgate.net The thermal decomposition of related compounds like lead sulfate (B86663) has been shown to proceed through multiple stages at high temperatures, ultimately yielding lead(II) oxide (PbO). scirp.org

The decomposition of the malate ligand itself is a complex process. Studies on the thermal degradation of poly(malic acid) show that it can depolymerize and break down into smaller molecules like fumaric acid and maleic anhydride. researchgate.net A similar breakdown of the malate component in this compound would release volatile organic compounds, carbon dioxide, and water, leaving behind a solid lead-containing residue. This residue is typically lead oxide, though the specific crystalline form (e.g., litharge or massicot) can depend on the decomposition temperature and atmosphere.

| Decomposition Stage | Approximate Temperature Range (°C) | Events | Primary Solid Product |

| Initial Phase | 185 - 250 | Onset of decomposition of the malate ligand. researchgate.net | Intermediate lead-organic species. |

| Main Decomposition | 250 - 400 | Major weight loss due to the breakdown of the organic component. | Amorphous lead oxide and/or lead carbonate intermediates. |

| Final Conversion | > 400 | Crystallization of the final oxide product. | Crystalline lead(II) oxide (PbO). |

Note: The temperature ranges are approximate and can vary based on experimental conditions such as heating rate and atmosphere.

Solid this compound can react with certain gases, particularly at elevated temperatures. For instance, in the presence of reactive gases like hydrogen sulfide (B99878) (H₂S), it is expected that a conversion to the more thermodynamically stable lead sulfide (PbS) would occur. Similarly, reactions with acidic gases such as sulfur dioxide (SO₂) could lead to the formation of lead sulfate (PbSO₄). These reactions represent a potential pathway for the transformation of this compound in industrial or polluted environments.

Role of this compound as a Precursor in Materials Synthesis

This compound's ability to decompose into lead oxide makes it a useful precursor in the synthesis of various functional materials. uni-koeln.de The use of such metal-organic precursors is a cornerstone of "sol-gel" and related wet-chemical synthesis routes, which offer excellent control over the composition and microstructure of the final product. rsc.org

A notable application is in the preparation of complex oxide ceramics like lead zirconate titanate (PZT), a widely used piezoelectric material. In methods like the Pechini process, a metal salt is chelated with a hydroxycarboxylic acid (like citric acid, which is structurally similar to malic acid) and then polymerized with a polyol. rsc.orgunit.no The resulting polymeric resin contains a homogeneous distribution of the metal cations. Upon calcination, this organic matrix burns off, yielding a fine, homogeneous oxide powder at a lower temperature than traditional solid-state methods. rsc.org The use of this compound as a precursor would similarly allow for the intimate mixing of lead with other metal precursors at a molecular level, facilitating the formation of phase-pure complex oxides. uni-koeln.de

The synthesis of quantum dots of lead bromide perovskite has also been demonstrated using a this compound chelate complex, highlighting its utility in the fabrication of advanced nanoscale materials. researchgate.net

Formation of Lead-Based Oxides and Phosphates

The transformation of this compound into lead-based oxides typically occurs through thermal decomposition. When heated, organometallic lead compounds break down, yielding lead oxides, with the specific oxide phase (e.g., PbO, Pb₃O₄) depending on the temperature and atmospheric conditions. researchgate.netsciencemadness.org The thermal decomposition of lead salts like lead nitrate results in lead oxide, nitrogen dioxide, and oxygen. testbook.comyoutube.comunacademy.com Similarly, heating this compound would cause the organic malate portion to decompose, leaving behind lead oxide. The process is initiated by the breakdown of the lead-malate coordination bond, followed by the combustion or pyrolysis of the malate ligand.

The reaction pathways for the formation of lead phosphates from this compound involve the displacement of the malate ligand by phosphate (B84403) ions. In aqueous solutions, the presence of phosphate sources can lead to the precipitation of highly insoluble lead phosphate. This reactivity is relevant in environmental contexts, where malate-like organic acids can influence lead mobility until sequestration by phosphate. researchgate.net The fundamentals of this process can be understood by the formation of strong complexes between the malate and Pb²⁺ ions, which are then replaced by phosphate. researchgate.net The interaction between malate and phosphate has been studied in other systems; for instance, phosphate addition can significantly enhance the rate of fumarate (B1241708) production from L-malate catalyzed by the enzyme fumarase. rsc.org While this is a biochemical system, it highlights the potential for interaction between malate and phosphate species.

| Precursor | Transformation Method | Product(s) | Significance |

| This compound | Thermal Decomposition | Lead(II) Oxide (PbO), Carbon Oxides, Water | Synthesis of lead-based ceramic and glass components. researchgate.netsciencemadness.org |

| This compound | Reaction with Phosphate Source (e.g., NaH₂PO₄) | Lead Phosphate (e.g., Pb₃(PO₄)₂) | Formation of stable, insoluble lead compounds. |

Synthesis of Nanomaterials via this compound Precursors (e.g., Perovskite Quantum Dots)

This compound has emerged as a critical precursor in the precision synthesis of nanomaterials, most notably lead halide perovskite quantum dots (QDs). acs.orgchemrxiv.orgnih.gov Researchers have developed methods for the self-organization of a this compound chelate complex with lead bromide (PbBr₂) to form structurally uniform, magic-sized nanoclusters under ambient conditions. acs.orgnih.gov

In a typical synthesis, the this compound complex acts as a controlled source of lead ions. The malate molecules, being dicarboxylic acids, serve as capping ligands that direct the crystal growth and stabilize the resulting nanocrystals. acs.orgresearchgate.net This controlled synthesis produces cubic quantum dots of lead bromide perovskite with exceptional structural uniformity. chemrxiv.org Electron microscopy has revealed that these QDs are composed of a precise number of atoms, for example, cubes made of 64 lead atoms where eight malate molecules are located at the corners of the cubes. acs.orgnih.gov This precise structure, which lacks translational symmetry, makes the QD behave more like a large molecule than a conventional nanocrystal. acs.orgnih.gov

The use of this compound as a precursor offers several advantages:

Atomic Precision: It allows for the synthesis of QDs with a specific number of atoms and a uniform structure. acs.orgresearchgate.net

Ambient Conditions: The reaction can proceed at room temperature in the air, unlike many hot-injection methods. chemrxiv.org

High Performance: The resulting QDs exhibit excellent optical properties, including quantitative photoluminescence and stable electroluminescence with narrow emission linewidths, indicating minimal structural defects. acs.orgnih.gov

This approach demonstrates the potential for using chelate complexes like this compound to achieve a level of control in nanomaterial synthesis that approaches the precision of molecular science. acs.orgchemrxiv.orgnih.gov

| Precursor System | Nanomaterial Product | Key Features | Reference |

| This compound chelate complex, PbBr₃⁻ | Lead Bromide Perovskite Quantum Dots | Structurally uniform cubes (e.g., 64 lead atoms), Synthesized at ambient conditions, Quantitative photoluminescence | acs.orgchemrxiv.orgnih.gov |

| This compound, Oleylammonium cations | Stabilized Perovskite QDs | Malate molecules on corners, cations stabilizing edges and faces | acs.orgnih.gov |

Integration into Functional Ceramic and Composite Materials

This compound's properties make it a candidate for integration into functional materials such as ceramics and composites. Historically, lead compounds have been used in ceramic glazes as a flux to lower the melting point of silica. ceramicmaterialsworkshop.comdigitalfire.com Lead facilitates the formation of a smooth, glassy surface at lower firing temperatures. fda.gov A compound like this compound could theoretically be used in a similar capacity, where upon heating, it decomposes to lead oxide, which then acts as the fluxing agent. researchgate.netsciencemadness.org The organic part (malate) would burn off during the firing process. The use of lead frits, where lead is pre-fused into a silicate (B1173343) glass, is a more common modern practice to improve safety. lakesidepottery.com

In the realm of composite materials, lead compounds are used to create high-density materials for applications like weighting, balancing, and radiation shielding. ecomass.com this compound could serve as a precursor for dispersing lead-based nanoparticles within a polymer matrix. The thermal decomposition of the this compound within the polymer would yield finely dispersed lead oxide particles, creating a polymer-ceramic composite. Such materials could be tailored for specific densities and properties. ecomass.com Furthermore, the interaction between lead and malate is utilized in composite systems for environmental remediation, where a nano-composite of layered double hydroxides intercalated with malate is used to adsorb lead ions from water through complex formation. researchgate.net This demonstrates the utility of the lead-malate interaction in creating functional composite materials. There is also precedent for using malate in plating baths for tin/lead alloys, suggesting its role in controlling metal deposition and the properties of the resulting metallic composite. google.com

Applications and Role of Lead Malate in Specialized Scientific Fields Non Clinical

Analytical Chemistry Applications

In analytical chemistry, the utility of a compound is defined by its ability to facilitate the detection, identification, or quantification of specific substances. Lead malate's role is primarily centered on the principles of precipitation and its use as a reference material for lead speciation.

The interaction between lead (Pb²⁺) ions and malate (B86768), an organic dicarboxylate, can lead to the formation of this compound precipitates. This occurs because malate can act as a chelating agent, binding to the lead ion. The formation of insoluble lead salts through precipitation is a known mechanism for lead immobilization in environmental contexts, such as soil and water. mdpi.com For instance, organic acids produced by microbes, including malic acid, can contribute to the precipitation of lead, converting it into a less mobile form. nih.gov

While the principle of precipitation is well-understood, the application of this compound as a specific reagent in standardized chelation or precipitation assays for routine analytical work is not widely documented in scientific literature. Assays for detecting malate often rely on enzymatic reactions with D- or L-malate dehydrogenase, r-biopharm.com and lead detection is typically accomplished using other methods like atomic absorption spectrophotometry or electrochemical sensors. sciencebiology.orgbrieflands.com

A critical application of this compound is its use as a reference standard in the field of lead speciation. Lead speciation analysis is the process of identifying and quantifying the different chemical forms of lead in a sample, which is crucial because the toxicity and mobility of lead depend heavily on its chemical compound form. researchgate.netnih.gov

In complex environmental samples like soil, lead can exist in numerous forms, from simple oxides to complex organic salts. To accurately identify these species using techniques like electron microprobe analysis (EMPA), scientists require pure, known reference compounds to calibrate their instruments and interpret the results. A 2005 study related to an Environmental Protection Agency (EPA) investigation into lead-contaminated soils explicitly noted that phases such as this compound would be categorized as part of the "lead-organic" or "lead-other" group during speciation analysis. This underscores the necessity of having compounds like this compound as standards to properly account for all forms of lead present in a sample.

Table 1: Examples of Lead Species Identified in Environmental Speciation Analysis

| Lead Species Category | Examples of Compounds | Analytical Significance |

| Lead Carbonates | Cerussite (PbCO₃), Hydrocerussite (Pb₃(CO₃)₂(OH)₂) | Common in lead-based paints and highly bioaccessible. nih.gov |

| Lead Oxides/Sulfates | Anglesite (PbSO₄), Massicot (PbO) | Products of ore weathering and industrial emissions. nih.gov |

| Lead-Organic Complexes | This compound, Lead Oxalate, Lead Acetate (B1210297) | Forms resulting from interaction with organic matter in soil. |

| Lead Phosphates | Pyromorphite (Pb₅(PO₄)₃Cl) | A highly stable and non-bioavailable form of lead. nih.gov |

The use of this compound as a standard helps ensure that the quantification of total lead and the assessment of its potential environmental risk are as accurate as possible.

Electrochemical sensors are a significant area of research in analytical chemistry, offering portable and sensitive detection of various ions. nih.govmdpi.com Numerous studies focus on developing sensors for detecting lead (Pb²⁺) ions rsc.orgmdpi.com or for detecting malate. nih.gov

Sensors for lead detection often employ techniques like anodic stripping voltammetry and utilize modified electrodes, such as those incorporating bismuth, gold nanoparticles, or specialized polymers, to preconcentrate and detect lead ions at very low levels. brieflands.comnih.govrsc.org Similarly, biosensors for malate have been developed, typically based on the enzyme malate dehydrogenase, which catalyzes a reaction involving malate that can be monitored electrochemically or optically. nih.gov

However, a review of the available scientific literature does not indicate that the compound This compound itself is used as a functional material in the construction or modification of these sensors. The research focuses on detecting the individual components (lead ions or malate ions) rather than utilizing the pre-formed this compound salt as part of the sensor's architecture.

Materials Science and Engineering

In materials science, this compound serves as a precursor, a chemical building block used in the synthesis of more complex, functional materials. Its ability to chelate lead in a controlled manner makes it valuable for creating advanced inorganic materials with specific, tailored properties.

A notable application of this compound is in the synthesis of advanced nanomaterials. Research has shown that a "this compound chelate complex" can be used as a key precursor to synthesize lead bromide perovskite quantum dots (QDs). researchgate.net In this process, the this compound complex self-organizes with other components under ambient conditions to form structurally uniform, cube-shaped QDs. researchgate.net

These perovskite QDs are functional materials of significant interest due to their unique photoluminescent properties, making them suitable for applications in displays, lighting, and solar cells. The use of the this compound complex allows for precise control over the synthesis, resulting in QDs with a well-defined structure at the atomic level. researchgate.net The malate molecule plays a crucial role in the self-organization process that forms these nanocrystals. researchgate.net

Table 2: Properties of Perovskite Quantum Dots Synthesized Using a this compound Complex

| Property | Description | Reference |

| Synthesis Method | Self-organization of a this compound chelate complex and PbBr₃⁻. | researchgate.net |

| Resulting Structure | Structurally uniform cubic quantum dots. | researchgate.net |

| Structural Characteristics | Described as a molecule-like cube of 64 lead atoms with malate molecules on the corners. | researchgate.net |

| Potential Applications | Materials for optoelectronics (e.g., LEDs, solar cells). | researchgate.net |

The use of this compound as a precursor for perovskite quantum dots highlights its broader role in the synthesis of advanced inorganic materials. researchgate.net Precursors are fundamental in materials chemistry because they provide the elements of the final material in a reactive form, allowing synthesis to occur under controlled conditions (e.g., lower temperatures) than would be possible with bulk starting materials.

The sol-gel process is a widely used technique for synthesizing materials where molecular precursors are converted into solid products. rsc.org Metal-chelate complexes, such as this compound, are a type of precursor used in these methods. The organic ligand (malate) helps to keep the metal ion (lead) stable in solution and influences the reaction pathway, directing the formation of the final material's structure and properties. By carefully choosing precursors like this compound, scientists can achieve fine control over the synthesis of complex materials, including metal oxides and other functional inorganic compounds. rsc.orgumich.edu

Preparation of Lead-Based Perovskites or Related Structures

This compound, a complex formed between lead (Pb²⁺) and the dicarboxylic acid malic acid, serves as a crucial precursor and modulating agent in the synthesis of lead-based perovskite materials. Perovskites are compounds with a specific crystal structure (ABX₃) known for their exceptional optoelectronic properties, making them highly suitable for applications like solar cells and light-emitting diodes (LEDs). usgs.gov The use of this compound or malic acid as an additive offers precise control over the crystallization process, which is fundamental to achieving high-quality perovskite films and quantum dots (QDs) with desired characteristics.

Research has demonstrated that this compound can act as a chelate complex in the synthesis of lead bromide perovskite quantum dots. iupac.org This approach allows for the self-organization of the perovskite structure under ambient conditions. epa.gov Malic acid, as a bidentate ligand, can coordinate with lead ions, hindering and controlling the rapid, often chaotic, growth of perovskite crystals. researchgate.net This controlled growth is essential for producing structurally uniform nanocrystals with minimal defects, which in turn leads to enhanced performance, such as quantitative photoluminescence. iupac.orgbepls.com

The mechanism involves the formation of a this compound intermediate complex. This complex then reacts with other precursors, like methylammonium (B1206745) bromide or cesium bromide, to form the final perovskite structure. iupac.org The presence of the malate ligand on the surface of the growing crystal, particularly at the corners and edges, helps to stabilize the structure and control its size and shape, often resulting in cubic quantum dots. iupac.orgepa.gov This method contrasts with traditional hot-injection techniques, offering a room-temperature synthesis route that is more controlled. iupac.org The use of non-halide lead precursors, such as lead acetate, has already opened pathways for optimizing perovskite synthesis, and the use of this compound complexes follows this trend of exploring alternative lead sources to fine-tune the material's properties. nih.govnih.gov

Environmental Chemical Processes